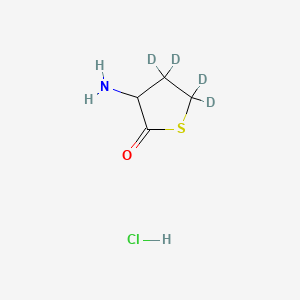

DL-Homocysteine thiolactone-d4 (hydrochloride)

Description

DL-Homocysteine thiolactone-d4 (hydrochloride) (CAS: 1219805-31-8) is a deuterium-labeled derivative of DL-homocysteine thiolactone hydrochloride (CAS: 6038-19-3). The compound incorporates four deuterium atoms at positions 3,3,4,4, resulting in a molecular formula of C₄D₄H₃NOS·HCl and a molecular weight of 157.66 g/mol . This stable isotope-labeled variant is primarily used as an internal standard in mass spectrometry and metabolic tracing studies to ensure analytical precision and avoid interference from endogenous homocysteine metabolites .

The parent compound, DL-homocysteine thiolactone hydrochloride, is a cyclic amino acid derivative with a molecular weight of 153.63 g/mol. It is characterized by its role in protein homocysteinylation, where it covalently modifies lysine residues in proteins, altering their structure and function . It also exhibits root growth inhibition and impacts oxidative stress pathways, as demonstrated in rat models .

Properties

Molecular Formula |

C4H8ClNOS |

|---|---|

Molecular Weight |

157.66 g/mol |

IUPAC Name |

3-amino-4,4,5,5-tetradeuteriothiolan-2-one;hydrochloride |

InChI |

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/i1D2,2D2; |

InChI Key |

ZSEGSUBKDDEALH-PBCJVBLFSA-N |

Isomeric SMILES |

[2H]C1(C(C(=O)SC1([2H])[2H])N)[2H].Cl |

Canonical SMILES |

C1CSC(=O)C1N.Cl |

Origin of Product |

United States |

Preparation Methods

Diastereomeric Salt Formation

- Step 1 : The racemic mixture is suspended in deuterated acetone, and triethylamine-d15 is added to precipitate triethylamine hydrochloride-d3.

- Step 2 : (R)-Mandelic acid-d2 is introduced, forming diastereomeric salts with the D- and L-enantiomers. The D-enantiomer-mandelate complex precipitates preferentially due to steric and solubility differences.

- Step 3 : The precipitate is treated with DCl in deuterated acetone, releasing enantiomerically pure D-homocysteine thiolactone-d4 hydrochloride (97.9% ee).

This method achieves a 59% yield of the D-enantiomer, with scalability demonstrated at the 500 g scale.

Continuous Flow Synthesis Using Microchannel Reactors

Recent patents describe continuous production systems to enhance yield and purity. A microchannel reactor coupled with an electrolytic cell optimizes the synthesis as follows:

| Step | Conditions | Deuterium Adaptation |

|---|---|---|

| Sulfuric Acid Reaction | 15–18 M D2SO4, 60°C, 10 min residence | Use of D2SO4 instead of H2SO4 |

| Electrolytic Reduction | Graphite electrodes, DCl electrolyte | Deuterated HCl (DCl) in cathode chamber |

| Cyclization | 100–110°C, aromatic deuterated solvents | Toluene-d8 for azeotropic drying |

This system reduces reaction time from 12 hours (batch) to 2 hours, achieving a 92% yield with <0.5% sodium chloride impurities.

Phase-Transfer Catalysis for Impurity Removal

Sodium chloride, a common byproduct of cyclization, is removed using phase-transfer catalysts (PTCs). Tetrabutylammonium bromide-d20 (TBAB-d20) enhances sodium chloride precipitation in aqueous deuterated ethanol:

- Mechanism : TBAB-d20 forms a lipophilic complex with Na+ ions, reducing NaCl solubility by 80%.

- Procedure : The reaction mixture is heated to 70°C with TBAB-d20 (1 mol%), cooled to 5°C, and filtered. This step ensures >99% purity of the deuterated product.

Analytical Characterization

Quality control protocols for DL-homocysteine thiolactone-d4 (hydrochloride) include:

| Technique | Parameters | Deuterated Specifics |

|---|---|---|

| NMR (600 MHz, D2O) | δ 3.15 (m, 2H, CH2-d4), δ 4.45 (t, 1H) | Absence of protiated CH2 signals |

| HPLC-MS | C4H8ClNOS-d4, [M+H]+ = 158.0 m/z | Isotopic peak cluster at 158.0–162.0 |

| Isotopic Enrichment | FT-IR (C-D stretch at 2100–2200 cm−1) | Confirms >95% deuterium incorporation |

These methods validate both chemical and isotopic purity, ensuring compliance with pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

DL-Homocysteine thiolactone-d4 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted thiolactones from nucleophilic substitution .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHDClNOS

- Molecular Weight : 157.66 g/mol

- CAS Number : 1219805-31-8

DL-Homocysteine thiolactone-d4 is characterized by a cyclic thioester structure, which is essential for its biological activity. The incorporation of deuterium allows for enhanced tracking in metabolic studies due to its distinct mass compared to hydrogen.

Biochemical Studies

DL-Homocysteine thiolactone-d4 is primarily used to study the biochemical pathways involving homocysteine metabolism. It serves as a tracer in metabolic studies, allowing researchers to observe the dynamics of homocysteine conversion and its implications in various diseases.

Pharmacokinetic Research

The deuterated form of homocysteine thiolactone has been investigated for its effects on the pharmacokinetics of drugs. Studies indicate that deuteration can influence the metabolic stability and bioavailability of compounds, making it a valuable tool in drug development .

Cardiovascular Research

Research has shown that DL-homocysteine thiolactone can affect cardiac contractility and oxidative stress markers in experimental models. For instance, studies demonstrated that administration of this compound influences parameters such as maximum rate of pressure change () and coronary flow (CF), thereby providing insights into its potential cardiovascular implications .

Plant Biology

In plant biology, DL-homocysteine thiolactone-d4 has been studied for its inhibitory effects on root growth. This application highlights its role in understanding plant growth regulators and their biochemical pathways .

Table 1: Summary of Research Findings

Mechanism of Action

DL-Homocysteine thiolactone-d4 (hydrochloride) exerts its effects through the formation of an intramolecular thioester bond. This bond formation involves the side-chain—SH group and the activated carbonyl group of homocysteine, resulting in the cyclic thiolactone structure . This mechanism is crucial for its biological activity, including root-growth inhibition and potential cardiovascular effects .

Comparison with Similar Compounds

Key Contrasts and Controversies

- Lipid Peroxidation Paradox : While DL-homocysteine thiolactone decreases MDA levels (a lipid peroxidation marker) in acute studies, chronic administration increases oxidative damage, highlighting context-dependent effects .

- Deuterium Labeling Limitations: Although deuterated forms improve analytical accuracy, they may alter binding affinity in enzyme assays, necessitating validation against non-deuterated standards .

Biological Activity

DL-Homocysteine thiolactone-d4 (hydrochloride) is a deuterated form of homocysteine thiolactone, which is a cyclic thioester derivative of the amino acid homocysteine. This compound plays a significant role in various biological processes, particularly in the context of cardiovascular health and metabolic pathways. Its unique isotopic labeling allows for advanced research applications, especially in metabolic studies.

- Molecular Formula : C₄D₄H₃NOS·HCl

- Molecular Weight : Approximately 157.6551 g/mol

- CAS Number : 1219805-31-8

The presence of deuterium isotopes enhances its utility in studies involving isotopic labeling techniques, providing insights into metabolic flux and dynamics within biological systems .

Role in Homocysteine Metabolism

Homocysteine is an amino acid that, when elevated, is associated with various health issues, including cardiovascular diseases and neurodegenerative disorders. The thiolactone form of homocysteine is particularly reactive and can form adducts with proteins, potentially leading to cellular dysfunction. Elevated levels of homocysteine thiolactone have been linked to oxidative stress and inflammation, contributing to vascular dysfunction .

Research indicates that DL-homocysteine thiolactone can modify cysteine residues in proteins, impacting their function and stability. This modification can lead to pathological conditions such as endothelial dysfunction and impaired nitric oxide (NO) bioavailability . The compound's reactivity allows it to acylate proteins, which may contribute to cellular damage and the development of diseases like atherosclerosis .

Cardiac Function Studies

A study assessed the effects of DL-homocysteine thiolactone on cardiac contractility using isolated rat hearts. The hearts were perfused with varying concentrations of the compound alongside specific inhibitors to evaluate changes in cardiac function and oxidative stress markers. Key findings included:

- Parameters Measured :

- Systolic Left Ventricular Pressure (SLVP)

- Diastolic Left Ventricular Pressure (DLVP)

- Mean Blood Pressure (MBP)

- Heart Rate (HR)

- Coronary Flow (CF)

The administration of DL-homocysteine thiolactone alone resulted in significant decreases in , SLVP, and CF without altering oxidative stress markers. When combined with L-NAME, a nitric oxide synthase inhibitor, further reductions in CF were observed .

Table of Experimental Results

| Treatment Combination | Effect on | Effect on CF | Other Notable Effects |

|---|---|---|---|

| DL-Hcy TLHC (10 µM) | Decreased | Decreased | No change in oxidative markers |

| DL-Hcy TLHC + L-NAME | Further decreased | Decreased | Reduced oxidative stress markers |

| DL-Hcy TLHC + DL-PAG | Increased | Decreased | Significant functional changes |

| DL-Hcy TLHC + PPR IX | Decreased | Decreased | Altered heart rate |

These results suggest that DL-homocysteine thiolactone has profound effects on cardiac function through mechanisms that may involve oxidative stress modulation and protein reactivity .

Case Studies and Clinical Implications

In clinical settings, elevated plasma levels of homocysteine thiolactone have been observed in patients with conditions such as coronary artery disease. For instance, studies have shown that patients with genetic deficiencies affecting homocysteine metabolism exhibit significantly higher concentrations of this compound, correlating with increased cardiovascular risk .

Q & A

Q. What are the recommended synthesis methods for DL-Homocysteine Thiolactone Hydrochloride in laboratory settings?

The compound can be synthesized electrochemically via controlled potential and pH adjustments. For example, cyclic voltammetry using platinum electrodes in a solution containing homocysteine and HCl achieves cyclization to form the thiolactone ring . Alternative methods include acid-catalyzed intramolecular cyclization of DL-homocysteine under anhydrous conditions, monitored by NMR for reaction completion .

Q. How should researchers assess the purity of DL-Homocysteine Thiolactone-d4 Hydrochloride?

High-performance liquid chromatography (HPLC) with UV detection at 210 nm is recommended, using a C18 column and a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5). Isotopic purity (≥98 atom% D) should be verified via mass spectrometry (ESI-MS) or -NMR to confirm deuterium incorporation at positions 3,3,4,4 .

Q. What storage conditions ensure stability of DL-Homocysteine Thiolactone Hydrochloride?

Store the compound in airtight containers with desiccants (e.g., silica gel) at 2–8°C. Avoid exposure to moisture, as hydrolysis of the thiolactone ring can occur, leading to homocysteine degradation. For long-term storage, lyophilized aliquots are stable for >2 years .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (202–203°C vs. 235–240°C)?

The lower range (202–203°C) corresponds to decomposition during melting, observed in high-purity samples (≥99%), while the higher range (235–240°C) may reflect impurities or alternative crystalline forms. Validate purity via elemental analysis (C, H, N, S, Cl) and differential scanning calorimetry (DSC) to distinguish decomposition from true melting .

Q. What experimental designs mitigate interference from ascorbic acid in studies using DL-Homocysteine Thiolactone Hydrochloride?

Ascorbic acid is often added to stabilize homocysteine derivatives but may confound redox-sensitive assays. To address this:

- Use molar ratios of ascorbic acid:compound ≤1:1.

- Include control groups with equivalent ascorbic acid concentrations.

- Employ LC-MS/MS to differentiate between compound-derived signals and ascorbate artifacts .

Q. How can deuterated DL-Homocysteine Thiolactone-d4 be optimized for metabolic tracing studies?

- Isotopic incorporation: Validate deuterium retention using -NMR after incubation in biological matrices (e.g., plasma or cell lysates).

- Tracing protocols: Use pulse-chase experiments with 10–100 µM deuterated compound, followed by extraction and analysis via LC-HRMS to track N-homocysteinylated proteins .

- Quenching artifacts: Rapidly freeze samples in liquid nitrogen to prevent thiolactone hydrolysis during processing .

Q. What methodologies are critical for studying root-growth inhibition mechanisms using this compound?

- Dose-response assays: Test concentrations from 1 µM to 1 mM in Arabidopsis thaliana or other model plants, with controls for pH and osmotic effects.

- Thiol-specific staining: Use monobromobimane to visualize homocysteine accumulation in root tips via fluorescence microscopy.

- Transcriptomic analysis: Pair phenotypic observations with RNA-seq to identify pathways affected by thiolactone-induced stress .

Data Contradiction and Validation

Q. How should conflicting reports on protein N-homocysteinylation efficiency be addressed?

Discrepancies may arise from differences in incubation conditions (e.g., pH, temperature). Standardize protocols:

Q. Why do deuterated (d4) variants show reduced bioactivity in some assays?

Deuteration can alter reaction kinetics due to isotopic mass effects. For enzymatic studies (e.g., inhibition of glutathione synthesis), compare and between deuterated and non-deuterated forms using Michaelis-Menten kinetics. Adjust enzyme:substrate ratios to account for reduced binding affinity .

Methodological Best Practices

Q. What controls are essential for studies on plasma coagulation effects?

Q. How to minimize side reactions in thiolactone-based protein modifications?

- Use amine-free buffers (e.g., HEPES instead of Tris) to prevent nonspecific adduct formation.

- Add 1 mM EDTA to chelate metal ions that catalyze thiol oxidation.

- Terminate reactions with 10 mM β-mercaptoethanol to quench unreacted thiolactone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.